- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst, Angewandte Chemie, 2022, 61(30),
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)
4-(4-Fluorobenzyl)piperidine structure
Product Name:4-(4-Fluorobenzyl)piperidine
CAS-nummer:92822-02-1
MF:C12H16FN
MW:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841
Update Time:2024-10-26
4-(4-Fluorobenzyl)piperidine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- InChI-sleutel: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- LACHT: FC1C=CC(CC2CCNCC2)=CC=1
Berekende eigenschappen
- Exacte massa: 193.12700
- Monoisotopische massa: 193.127
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 158
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12A^2
- XLogP3: 2.6
Experimentele eigenschappen
- Kleur/vorm: Liquid
- Dichtheid: 1.044
- Kookpunt: 285℃ at 760 mmHg
- Vlampunt: 126.2°C
- Brekindex: 1.512
- PSA: 12.03000
- LogboekP: 2.69660
4-(4-Fluorobenzyl)piperidine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302;H315;H319;H335
- Waarschuwingsverklaring: P261;P305+P351+P338
- Veiligheidsinstructies: H303+H313+H333
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:2-8 °C
4-(4-Fluorobenzyl)piperidine Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Fluorobenzyl)piperidine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181050-10g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 10g |
$323 | 2021-08-05 | |
| Chemenu | CM181050-25g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 25g |
$674 | 2021-08-05 | |
| Fluorochem | 040470-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£29.00 | 2022-03-01 | |
| Fluorochem | 040470-1g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 1g |
£74.00 | 2022-03-01 | |
| Fluorochem | 040470-5g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 5g |
£298.00 | 2022-03-01 | |
| Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
| AstaTech | 46549-1/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 1g |
$134 | 2023-09-17 | |
| AstaTech | 46549-5/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 5g |
$498 | 2023-09-17 | |
| AstaTech | 46549-10/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 10/G |
$498 | 2022-06-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR579-1g |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 97% | 1g |
1059.0CNY | 2021-07-10 |
4-(4-Fluorobenzyl)piperidine Productiemethode
Productiemethode 1
Reactievoorwaarden
Referentie
Productiemethode 2
Reactievoorwaarden
Referentie
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917
Productiemethode 3
Reactievoorwaarden
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- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
Productiemethode 4
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- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
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- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
Referentie
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
Referentie
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
Referentie
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referentie
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
Referentie
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
Referentie
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Acetic acid
Referentie
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
Productiemethode 13
Reactievoorwaarden
Referentie
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
Referentie
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
Referentie
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
Referentie
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
Referentie
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 4-(4-fluorobenzoyl)piperidine
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- 1-Benzyl-4-piperidone
4-(4-Fluorobenzyl)piperidine Preparation Products
4-(4-Fluorobenzyl)piperidine Gerelateerde literatuur
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
92822-02-1 (4-(4-Fluorobenzyl)piperidine) Gerelateerde producten
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